molecular formula C17H18ClNOS B2370949 2-[(4-chlorophenyl)sulfanyl]-N-(2-phenylethyl)propanamide CAS No. 332039-40-4

2-[(4-chlorophenyl)sulfanyl]-N-(2-phenylethyl)propanamide

Cat. No.: B2370949
CAS No.: 332039-40-4
M. Wt: 319.85
InChI Key: IWNIDQWZTZXIBU-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulfanyl]-N-(2-phenylethyl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a (4-chlorophenyl)sulfanyl group at the 2-position and a 2-phenylethyl moiety attached to the nitrogen atom.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(2-phenylethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c1-13(21-16-9-7-15(18)8-10-16)17(20)19-12-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNIDQWZTZXIBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=CC=CC=C1)SC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(2-phenylethyl)propanamide typically involves the following steps:

    Formation of the Sulfanyl Intermediate: The initial step involves the reaction of 4-chlorothiophenol with an appropriate alkylating agent to form the 4-chlorophenyl sulfanyl intermediate.

    Amidation Reaction: The intermediate is then reacted with 2-phenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired propanamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfanyl]-N-(2-phenylethyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-N-(2-phenylethyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(2-phenylethyl)propanamide involves its interaction with specific molecular targets. The sulfanyl group may interact with thiol-containing enzymes, while the amide group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Key Substituents Molecular Weight Notable Features Reference
Target Compound : 2-[(4-chlorophenyl)sulfanyl]-N-(2-phenylethyl)propanamide C₁₇H₁₇ClNOS - 2-(4-chlorophenyl)sulfanyl
- N-(2-phenylethyl)
322.84 g/mol Moderate lipophilicity; potential for aromatic π-π interactions
N-[2-(4-chlorophenyl)ethyl]-3-[(2-methylphenyl)methylsulfonyl]propanamide C₁₉H₂₂ClNO₃S - 3-(2-methylphenyl)sulfonyl
- N-(4-chlorophenethyl)
385.90 g/mol Sulfonyl group enhances polarity; methylphenyl may reduce metabolic stability
2-[(4-chlorophenyl)sulfanyl]-N-ethylpropanamide C₁₁H₁₄ClNOS - N-ethyl substituent 243.75 g/mol Shorter alkyl chain reduces lipophilicity; simpler structure
3-[(4-chlorophenyl)sulfanyl]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}propanamide C₂₃H₂₃ClN₂O₃S₂ - Sulfamoylphenyl group
- 2,4-dimethylphenyl substituent
475.0 g/mol Increased hydrogen bonding capacity via sulfamoyl; higher molecular weight
2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide C₁₁H₁₅ClN₂O₃S - 4-sulfamoylphenyl
- 2-chloro substituent
290.77 g/mol Sulfamoyl enhances solubility; chloro may influence electrophilic reactivity
3-methylfentanyl (N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide) C₂₃H₂₉N₂O - Piperidinyl core
- 3-methyl and phenyl groups
356.49 g/mol Opioid receptor affinity; structural complexity impacts bioavailability

Functional Group Impact on Properties

  • Sulfanyl vs.
  • Comparatively, 2-methylphenyl () or 2,4-dimethylphenyl () groups introduce steric hindrance, possibly affecting binding pocket interactions .
  • Alkyl Chain Modifications :
    Replacing the 2-phenylethyl group with shorter chains (e.g., ethyl in ) reduces lipophilicity, which may alter pharmacokinetic profiles such as absorption and half-life .

Pharmacological and Industrial Implications

  • Medicinal Chemistry :
    Piperidine-containing analogs like 3-methylfentanyl () highlight the importance of nitrogen heterocycles in opioid receptor binding. The target compound’s phenylethyl group may mimic such moieties, suggesting possible CNS activity, though direct evidence is lacking .
  • Material Science : Sulfamoyl and sulfonyl derivatives () are often utilized in drug design for their solubility and stability, making them preferable for formulations requiring high bioavailability .

Biological Activity

The compound 2-[(4-chlorophenyl)sulfanyl]-N-(2-phenylethyl)propanamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structural features allow it to interact with various biological targets, making it a subject of investigation for therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C17H18ClNOS
  • Molecular Weight : 319.85 g/mol
  • CAS Number : [Not specified in the search results]

The compound features a chlorophenyl group and a sulfanyl moiety, which are significant for its biological interactions. The presence of the propanamide group contributes to its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes in the body. It is hypothesized that it modulates receptor activity, leading to various physiological effects. For instance, compounds with similar structures have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in neurochemical pathways and metabolic processes, respectively .

Biological Activity Overview

Research has indicated that derivatives of sulfamoyl compounds exhibit a range of biological activities:

  • Antibacterial Activity : Compounds similar to this one have demonstrated effectiveness against various bacterial strains, suggesting potential use as antibacterial agents.
  • Enzyme Inhibition : Inhibition of AChE and urease has been documented, indicating potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
  • Anticancer Properties : Some studies have reported anticancer activities associated with related compounds, highlighting their potential in cancer therapy .
  • Anti-inflammatory Effects : Compounds bearing similar functional groups have shown promise in reducing inflammation, which could be beneficial in treating inflammatory diseases .

Research Findings and Case Studies

  • Antibacterial Studies : A study evaluating the antibacterial efficacy of sulfamoyl derivatives found that certain compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, indicating their potential as new antibacterial agents .
  • Enzyme Inhibition Assays : In vitro assays demonstrated that derivatives of this compound could effectively inhibit AChE with IC50 values comparable to established inhibitors, suggesting a mechanism for neuroprotective effects .
  • Anticancer Activity : A series of propanamide derivatives were synthesized and tested for anticancer activity against various cell lines. Some showed low IC50 values, indicating strong cytotoxic effects against cancer cells .

Data Summary Table

Biological ActivityObservationsReference
AntibacterialEffective against multiple bacterial strains
Enzyme InhibitionSignificant AChE inhibition with low IC50 values
AnticancerStrong cytotoxicity against cancer cell lines
Anti-inflammatoryReduction in inflammation markers

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